Nizubaglustat

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

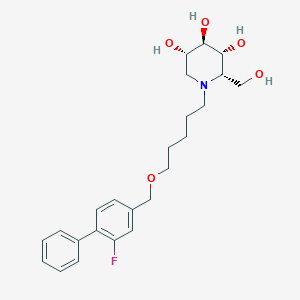

Description

Nizubaglustat is a small molecule, orally available and brain-penetrant azasugar. It has been developed as a potential treatment for rare lysosomal storage disorders with neurological involvement, including GM1 and GM2 gangliosidoses and Niemann-Pick disease type C .

Preparation Methods

The synthetic routes and reaction conditions for nizubaglustat are not extensively detailed in publicly available sources. it is known that this compound is an azasugar, which typically involves the modification of sugar molecules to include nitrogen atoms. Industrial production methods for such compounds often involve multi-step organic synthesis processes, including protection and deprotection steps, selective functional group transformations, and purification techniques .

Chemical Reactions Analysis

Nizubaglustat, being an azasugar, is likely to undergo various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride and lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Hydrolysis: This reaction involves the breaking of bonds by the addition of water. Common reagents include acids and bases.

The major products formed from these reactions would depend on the specific functional groups present in the molecule and the conditions under which the reactions are carried out .

Scientific Research Applications

Nizubaglustat has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Chemistry: this compound can be used as a model compound to study the behavior of azasugars and their interactions with various reagents.

Biology: this compound is used to study the effects of azasugars on cellular processes, particularly those involving lysosomal storage disorders.

Medicine: this compound is being developed as a potential treatment for GM1 and GM2 gangliosidoses and Niemann-Pick disease type C. .

Industry: This compound can be used in the development of new therapeutic agents for rare diseases, providing a potential market for pharmaceutical companies

Mechanism of Action

Nizubaglustat exerts its effects through a unique dual mode of action. It targets the glycolipid metabolism pathway, reducing the accumulation of harmful lipids in lysosomes. This action helps to alleviate the symptoms of lysosomal storage disorders by improving lysosomal function and reducing cellular stress .

Comparison with Similar Compounds

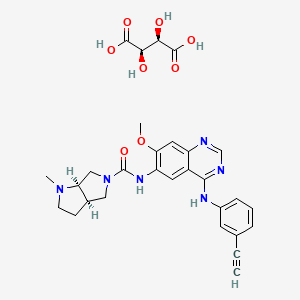

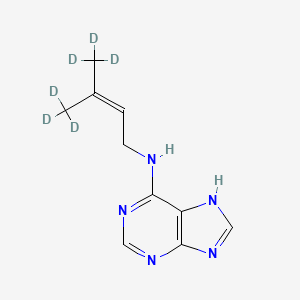

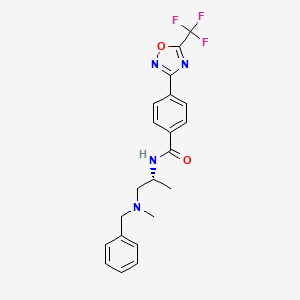

Nizubaglustat is unique among azasugars due to its dual mode of action and its ability to penetrate the brain. Similar compounds include:

Miglustat: Another azasugar used to treat Gaucher disease and Niemann-Pick disease type C. Unlike this compound, miglustat primarily inhibits the enzyme glucosylceramide synthase.

Eliglustat: A glucosylceramide synthase inhibitor used to treat Gaucher disease. It does not have the dual mode of action seen in this compound.

Venglustat: Another glucosylceramide synthase inhibitor under investigation for various lysosomal storage disorders. .

This compound’s unique dual mode of action and brain penetration capabilities set it apart from these similar compounds, making it a promising candidate for the treatment of lysosomal storage disorders with neurological involvement .

Properties

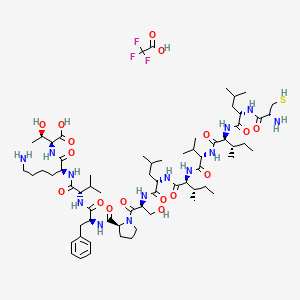

CAS No. |

1633666-49-5 |

|---|---|

Molecular Formula |

C24H32FNO5 |

Molecular Weight |

433.5 g/mol |

IUPAC Name |

(2S,3R,4R,5S)-1-[5-[(3-fluoro-4-phenylphenyl)methoxy]pentyl]-2-(hydroxymethyl)piperidine-3,4,5-triol |

InChI |

InChI=1S/C24H32FNO5/c25-20-13-17(9-10-19(20)18-7-3-1-4-8-18)16-31-12-6-2-5-11-26-14-22(28)24(30)23(29)21(26)15-27/h1,3-4,7-10,13,21-24,27-30H,2,5-6,11-12,14-16H2/t21-,22-,23+,24+/m0/s1 |

InChI Key |

IRIRASPSMMWZOM-CJRSTVEYSA-N |

Isomeric SMILES |

C1[C@@H]([C@H]([C@@H]([C@@H](N1CCCCCOCC2=CC(=C(C=C2)C3=CC=CC=C3)F)CO)O)O)O |

Canonical SMILES |

C1C(C(C(C(N1CCCCCOCC2=CC(=C(C=C2)C3=CC=CC=C3)F)CO)O)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-[[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]methoxy]-4-methylchromen-2-one](/img/structure/B12404332.png)

![3-[(1R,4aS,4bR,6aR,8S,10aS,10bS,12aR)-4a,8-dihydroxy-10a,12a-dimethyl-2,3,4,4b,5,6,6a,7,8,9,10,10b,11,12-tetradecahydro-1H-chrysen-1-yl]-2H-furan-5-one](/img/structure/B12404345.png)

![3-[[4-chloro-5-[[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]methoxy]-2-[[2-(piperazine-1-carbonyl)piperidin-1-yl]methyl]phenoxy]methyl]benzonitrile;dihydrochloride](/img/structure/B12404347.png)

![(2R,4R,5R)-2-[2-chloro-6-[(3-methoxyphenyl)methylamino]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12404373.png)

![N-[3-[(2R,3S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hydroxy-4-(2-methoxyethoxy)oxolan-2-yl]-5-methyl-2-oxo-1,6-dihydropyrimidin-6-yl]benzamide](/img/structure/B12404376.png)